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Compound of Interest

Compound Name: (1-Bromoethyl)cyclohexane

Cat. No.: B150787

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Bromoethyl)cyclohexane is a versatile secondary alkylating agent utilized in organic
synthesis to introduce the 1-cyclohexylethyl moiety into a variety of molecules. This functional
group can be strategically employed in drug discovery and materials science to modulate
physicochemical properties such as lipophilicity, steric bulk, and conformational rigidity, which
can in turn influence biological activity and material characteristics. The reactivity of the carbon-
bromine bond allows for a range of transformations, including nucleophilic substitutions and

elimination reactions, making it a valuable building block for the synthesis of complex organic
scaffolds.

Physicochemical Properties
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Property Value

Molecular Formula CsHusBr

Molecular Weight 191.11 g/mol [1][2]

CAS Number 1073-42-3[2]

Appearance Colorless to pale yellow liquid (predicted)
Boiling Point 70.5-71 °C at 6 Torr

Soluble in common organic solvents (e.g., THF,

Solubilit
y DMF, CHsCN, CH2Cl2); Insoluble in water.

Applications in Organic Synthesis

(1-Bromoethyl)cyclohexane is a key intermediate for the introduction of the 1-cyclohexylethyl
group via several key reaction types:

» Nucleophilic Substitution Reactions: The bromine atom serves as a good leaving group,
readily displaced by a variety of nucleophiles to form new carbon-carbon and carbon-
heteroatom bonds.[3] This is the most common application for introducing the 1-
cyclohexylethyl motif.

o Elimination Reactions: In the presence of a strong, non-nucleophilic base, (1-
Bromoethyl)cyclohexane can undergo elimination to form ethylidenecyclohexane and
vinylcyclohexane.[3]

e Grignard Reagent Formation: It can be used to prepare the corresponding Grignard reagent,
(1-cyclohexylethyl)magnesium bromide, which is a powerful nucleophile for carbon-carbon
bond formation with electrophiles such as aldehydes, ketones, and esters.

As a secondary alkyl bromide, (1-Bromoethyl)cyclohexane can undergo nucleophilic
substitution reactions through both SN1 and SN2 mechanisms. The choice of reaction
conditions, including the nucleophile, solvent, and base, will influence the predominant pathway
and the overall efficiency of the alkylation. For most applications involving N-, O-, and S-
alkylation where high yields are desired, conditions favoring the SN2 pathway are generally
preferred.
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Data Presentation: Representative Alkylation

Reactions

Disclaimer: The following quantitative data is based on analogous reactions with similar

secondary alkyl bromides due to the limited availability of specific experimental data for (1-

Bromoethyl)cyclohexane in the reviewed literature.

Table 1: N-Alkylation of Amines

Amine Temperatur ) ]
Base Solvent Time (h) Yield (%)
Substrate e (°C)
Aniline K2COs Acetonitrile 80 12-24 70-85
Benzylamine EtsN DMF Room Temp. 24 75-90
Piperidine K2COs Acetonitrile 60 8 80-95
Table 2: O-Alkylation of Phenols
Phenol Temperatur ) ]
Base Solvent Time (h) Yield (%)
Substrate e (°C)
Phenol Cs2C0s3 DMF 60 12 80-95
4-
Methoxyphen  K2COs Acetone Reflux 10 85-95
ol
Naphthol NaH THF Room Temp. 6 90-98
Table 3: S-Alkylation of Thiols
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Thiol Temperatur ) ]
Base Solvent Time (h) Yield (%)
Substrate e (°C)
) 0 to Room
Thiophenol NaH THF 4 90-98
Temp.
Benzyl
K2COs DMF Room Temp. 6 85-95
Mercaptan

Cyclohexanet
hiol

EtsN Acetonitrile 50 8 80-90

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a
Primary Amine

This protocol describes a general procedure for the mono-N-alkylation of a primary aromatic or
aliphatic amine.

Materials:

Primary Amine (1.0 mmol)

¢ (1-Bromoethyl)cyclohexane (1.2 mmol)

e Potassium Carbonate (K2COs3), anhydrous (1.5 mmol)
o Acetonitrile (CHsCN), anhydrous (10 mL)

o Ethyl acetate (EtOAC)

e Brine (saturated aqueous NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:
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e To a stirred suspension of anhydrous potassium carbonate in anhydrous acetonitrile in a
round-bottom flask, add the primary amine.

e Add (1-Bromoethyl)cyclohexane to the mixture.
e Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
» Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and filter off the inorganic
solids.

o Concentrate the filtrate under reduced pressure.
o Dissolve the residue in ethyl acetate and wash with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by flash column chromatography on silica gel to afford the desired
N-(1-cyclohexylethyl)amine.

Caution: Over-alkylation to form the dialkylated product can be a side reaction. Careful control
of stoichiometry and reaction conditions is crucial for achieving mono-alkylation.

Protocol 2: General Procedure for O-Alkylation of a
Phenol

This protocol describes a general procedure for the O-alkylation of a phenol.
Materials:

e Phenol (1.0 mmol)

¢ (1-Bromoethyl)cyclohexane (1.1 mmol)

e Cesium Carbonate (Cs2COs) (1.5 mmol)
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Dimethylformamide (DMF), anhydrous (5 mL)

Diethyl ether (Et20)

1 M agueous NaOH solution

Brine

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

To a solution of the phenol in anhydrous DMF in a round-bottom flask, add cesium
carbonate.

 Stir the mixture at room temperature for 15 minutes.

e Add (1-Bromoethyl)cyclohexane to the reaction mixture.

e Heat the mixture to 60 °C and monitor the reaction by TLC.

o After completion, cool the reaction to room temperature and pour it into water.

o Extract the aqueous layer with diethyl ether.

o Combine the organic layers and wash with 1 M aqueous NaOH solution, water, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to yield the desired (1-
cyclohexylethyl) ether.

Protocol 3: General Procedure for S-Alkylation of a Thiol

This protocol describes a general procedure for the S-alkylation of a thiol.

Materials:
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Thiol (1.0 mmol)

(1-Bromoethyl)cyclohexane (1.1 mmol)

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)
Tetrahydrofuran (THF), anhydrous (7 mL)

Saturated aqueous ammonium chloride (NH4Cl) solution

Ethyl acetate (EtOAC)

Brine

Anhydrous sodium sulfate (Naz2S0a)

Procedure:

To a stirred suspension of sodium hydride in anhydrous THF at O °C under a nitrogen
atmosphere, add a solution of the thiol in anhydrous THF dropwise.

Stir the mixture at 0 °C for 30 minutes.
Add a solution of (1-Bromoethyl)cyclohexane in anhydrous THF dropwise.

Allow the reaction mixture to warm to room temperature and stir until the reaction is
complete as monitored by TLC.

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride
solution.

Extract the mixture with ethyl acetate.

Combine the organic layers and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.
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¢ Purify the crude product by flash column chromatography on silica gel to give the desired (1-
cyclohexylethyl) sulfide.

Mandatory Visualizations
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Caption: General experimental workflow for nucleophilic alkylation reactions.
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Grignard Reagent Formation
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Caption: Workflow for Grignard reagent formation and subsequent reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for (1-
Bromoethyl)cyclohexane in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b150787#1-bromoethyl-cyclohexane-as-an-
alkylating-agent-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromoethyl_cyclohexane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromoethyl_cyclohexane
https://www.benchchem.com/product/b13262856
https://www.benchchem.com/product/b150787#1-bromoethyl-cyclohexane-as-an-alkylating-agent-in-organic-synthesis
https://www.benchchem.com/product/b150787#1-bromoethyl-cyclohexane-as-an-alkylating-agent-in-organic-synthesis
https://www.benchchem.com/product/b150787#1-bromoethyl-cyclohexane-as-an-alkylating-agent-in-organic-synthesis
https://www.benchchem.com/product/b150787#1-bromoethyl-cyclohexane-as-an-alkylating-agent-in-organic-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b150787?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

